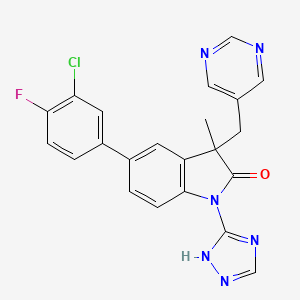
5-(3-クロロ-4-フルオロフェニル)-3-メチル-3-(ピリミジン-5-イルメチル)-1-(1H-1,2,4-トリアゾール-3-イル)インドリン-2-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
TROX-1は、Ca v 2タイプのカルシウムチャネルに対する強力な阻害作用で知られている化学化合物です。 選択的なCa v 2.2ブロッカーであるジコノチドが、強力なオピオイド薬剤と同等の効力を有する効果的な鎮痛剤であることが発見されたことにより、潜在的な鎮痛剤として開発されました 。TROX-1はジコノチドほど選択的ではなく、Ca v 2.1およびCa v 2.3カルシウムチャネルサブタイプも阻害します。 ジコノチドは硬膜外投与が必要であるのに対し、TROX-1は経口で有効であるという大きな利点があります .
科学的研究の応用
TROX-1 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Analgesic research: TROX-1 is studied for its potential as an analgesic, with effects comparable to nonsteroidal anti-inflammatory drugs and other pain-relief medications.
Calcium channel research: TROX-1 is used to study the role of calcium channels in various physiological and pathological processes, including pain transmission and neuronal signaling.
Drug development: TROX-1 serves as a lead compound for the development of new drugs targeting calcium channels for the treatment of chronic pain and other conditions.
準備方法
TROX-1の合成には、置換されたN-トリアゾールオキシンドールコアの調製から始まるいくつかの段階が含まれます。合成経路には通常、次の段階が含まれます。
オキシンドールコアの形成: これは、適切なインドール誘導体を適切な試薬と反応させて、オキシンドール構造を形成することを含みます。
置換反応: 次に、オキシンドールコアを様々な置換反応にかけ、クロロフルオロフェニル基やピリミジニルメチル基などの所望の官能基を導入します。
最終組み立て:
化学反応解析
TROX-1は、次のようないくつかのタイプの化学反応を起こします。
酸化: TROX-1は、特定の条件下で酸化されて、様々な酸化生成物を生成することができます。
還元: 還元反応を使用して、TROX-1上の官能基を修飾し、薬理学的特性を変化させることができます。
これらの反応に使用される一般的な試薬および条件には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および様々な置換反応用の触媒が含まれます。これらの反応から生成される主要な生成物は、使用される特定の条件および試薬によって異なります。
科学研究への応用
TROX-1は、特に化学、生物学、医学の分野で、いくつかの科学研究への応用があります。
化学反応の分析
TROX-1 undergoes several types of chemical reactions, including:
Oxidation: TROX-1 can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups on TROX-1, potentially altering its pharmacological properties.
Substitution: TROX-1 can undergo substitution reactions, particularly on the aromatic rings, to introduce different substituents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
作用機序
TROX-1は、Ca v 2タイプのカルシウムチャネルを阻害することで効果を発揮します。これらのチャネルが開放状態または不活性化状態にある場合、これらのチャネルを通るカルシウム流入を優先的に阻害します。 この状態依存的阻害は、チャネルに結合してカルシウムイオンが通過するのを防ぐことによって達成されます 。 TROX-1の分子標的としては、Ca v 2.1、Ca v 2.2、およびCa v 2.3のカルシウムチャネルサブタイプが含まれます 。 これらのチャネルを阻害することにより、TROX-1は神経系における痛み信号の伝達を抑制し、鎮痛効果をもたらします .
類似化合物との比較
TROX-1は、ジコノチドやプレガバリンなどの他のカルシウムチャネルブロッカーと類似しています。 いくつかのユニークな特徴があります。
経口活性: ジコノチドは硬膜外投与が必要であるのに対し、TROX-1は経口で有効です.
より広いスペクトル: TROX-1は、カルシウムチャネルの複数のサブタイプ(Ca v 2.1、Ca v 2.2、およびCa v 2.3)を阻害しますが、ジコノチドはCa v 2.2に対してより選択的です.
状態依存的阻害: TROX-1は、状態依存的阻害を示し、開放状態または不活性化状態にあるカルシウムチャネルを優先的に阻害します.
類似の化合物としては、ジコノチド、プレガバリン、およびガバペンチンがあり、これらはすべて、鎮痛作用とカルシウムチャネルを調節する能力で知られています .
特性
CAS番号 |
1141080-15-0 |
|---|---|
分子式 |
C22H16ClFN6O |
分子量 |
434.9 g/mol |
IUPAC名 |
(3R)-5-(3-chloro-4-fluorophenyl)-3-methyl-3-(pyrimidin-5-ylmethyl)-1-(1H-1,2,4-triazol-5-yl)indol-2-one |
InChI |
InChI=1S/C22H16ClFN6O/c1-22(8-13-9-25-11-26-10-13)16-6-14(15-2-4-18(24)17(23)7-15)3-5-19(16)30(20(22)31)21-27-12-28-29-21/h2-7,9-12H,8H2,1H3,(H,27,28,29)/t22-/m1/s1 |
InChIキー |
OABSWPUPIHULMQ-JOCHJYFZSA-N |
SMILES |
CC1(C2=C(C=CC(=C2)C3=CC(=C(C=C3)F)Cl)N(C1=O)C4=NC=NN4)CC5=CN=CN=C5 |
異性体SMILES |
C[C@]1(C2=C(C=CC(=C2)C3=CC(=C(C=C3)F)Cl)N(C1=O)C4=NC=NN4)CC5=CN=CN=C5 |
正規SMILES |
CC1(C2=C(C=CC(=C2)C3=CC(=C(C=C3)F)Cl)N(C1=O)C4=NC=NN4)CC5=CN=CN=C5 |
同義語 |
5-(3-chloro-4-fluorophenyl)-3-methyl-3-(pyrimidin-5-ylmethyl)-1-(1H-1,2,4-triazol-3-yl)-1,3-dihydro-2H-indol-2-one TROX-1 compound |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of TROX-1?
A: TROX-1 acts as a state-dependent inhibitor of voltage-gated calcium channels (Cav), primarily targeting the Cav2.2 subtype (N-type calcium channels). [, ] This means it preferentially binds to and blocks the channel when it's in an open or inactivated state, typically after membrane depolarization. [, ] This state-dependent inhibition is thought to contribute to its potentially improved therapeutic window compared to state-independent inhibitors like ziconotide. [, ]
Q2: How does TROX-1's state-dependent inhibition translate to its analgesic effects?
A: Cav2.2 channels play a crucial role in nociceptive transmission pathways. [] By preferentially blocking Cav2.2 channels in their open/inactivated state, TROX-1 inhibits the influx of calcium ions into neurons, effectively reducing neuronal excitability and attenuating pain signaling. [, ] Studies have shown its efficacy in reversing both inflammatory and nerve injury-induced pain in preclinical models. []
Q3: Does TROX-1 exhibit selectivity for specific Cav subtypes?
A: While TROX-1 shows a preference for Cav2.2 channels, research indicates that it can also block other Cav2 family channels, albeit with varying potency. [] This suggests that TROX-1 is a non-subtype selective Cav2 channel blocker, which may have implications for its overall efficacy and potential side effect profile. [, ]
Q4: What are the potential advantages of TROX-1's state-dependent inhibition compared to existing pain therapeutics?
A: State-independent Cav2.2 inhibitors, like ziconotide, often exhibit a narrow therapeutic window, meaning the effective dose is close to the dose that causes adverse effects. [] TROX-1's state-dependent action is hypothesized to contribute to an improved therapeutic window, potentially leading to fewer side effects. [, ] Additionally, unlike ziconotide which requires intrathecal administration, TROX-1 has demonstrated oral bioavailability in preclinical models. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















